4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid
CAS No.: 1556216-36-4
Cat. No.: VC6407628
Molecular Formula: C9H8N2O3
Molecular Weight: 192.174
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1556216-36-4 |
|---|---|
| Molecular Formula | C9H8N2O3 |
| Molecular Weight | 192.174 |
| IUPAC Name | 4-hydroxy-1-methylindazole-6-carboxylic acid |
| Standard InChI | InChI=1S/C9H8N2O3/c1-11-7-2-5(9(13)14)3-8(12)6(7)4-10-11/h2-4,12H,1H3,(H,13,14) |
| Standard InChI Key | BJFLDJZPVCRZIL-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=N1)C(=CC(=C2)C(=O)O)O |
Introduction
Chemical Identity and Structural Features
4-Hydroxy-1-methyl-1H-indazole-6-carboxylic acid belongs to the indazole family, a class of bicyclic aromatic compounds featuring a fused benzene and pyrazole ring. Key structural and physicochemical properties are summarized in Table 1.
Table 1: Chemical and Physical Properties of 4-Hydroxy-1-methyl-1H-indazole-6-carboxylic Acid
| Property | Value |
|---|---|
| CAS Number | 1556216-36-4 |
| Molecular Formula | C₉H₈N₂O₃ |
| Molecular Weight | 192.17 g/mol |
| Density | Not Available (N/A) |
| Melting Point | N/A |
| Boiling Point | N/A |
| Solubility | Likely polar due to -COOH and -OH groups |
The carboxylic acid at position 6 and hydroxyl group at position 4 enhance hydrogen-bonding capacity, which is critical for interactions with biological targets such as enzymes and receptors . The methyl group at position 1 contributes to steric stabilization, potentially improving metabolic stability compared to unsubstituted indazoles .
Synthetic Routes and Methodologies
While no dedicated synthesis for 4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid has been reported, analogous indazole carboxylates are typically synthesized via cyclization, palladium-catalyzed coupling, or functional group interconversion . For example:
Cyclization of Hydrazine Derivatives
Indazoles are often prepared by cyclizing hydrazine derivatives with carbonyl compounds. A plausible route involves reacting 3-amino-4-hydroxybenzoic acid with methylhydrazine under acidic conditions to form the indazole core, followed by methylation at position 1 .
Transition Metal-Catalyzed Reactions
Palladium-mediated cross-coupling reactions could introduce substituents at specific positions. For instance, Suzuki-Miyaura coupling might install aryl groups at position 6 before oxidation to the carboxylic acid .
Post-Functionalization
Carboxylic acid groups are frequently introduced via hydrolysis of nitriles or esters. Methyl ester precursors, such as 1-methyl-1H-indazole-6-carboxylate, could be hydrolyzed under basic conditions to yield the target compound .
| Compound | Target | Activity (IC₅₀) | Reference |
|---|---|---|---|
| CFI-400945 | PLK4 | <10 nM | |
| Compound 82a | Pim-1/Pim-2/Pim-3 | 0.4/1.1/0.4 nM | |
| Compound 102 | FGFR1 | 30.2 ± 1.9 nM | |
| Compound 119 | ERK1/2 | 20/7 nM |
Antitumor Activity
Indazole carboxylates are potent kinase inhibitors. For example, CFI-400945, a (1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivative, inhibits Polo-like kinase 4 (PLK4) at nanomolar concentrations and shows efficacy in colon cancer models . The carboxylic acid group in 4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid may similarly coordinate with kinase ATP-binding sites.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Compounds like 102 (6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide) inhibit FGFR1 with IC₅₀ values of ~30 nM . The presence of a carboxylic acid at position 6 in the target compound suggests potential for analogous interactions with FGFRs.
ERK and IDO1 Modulation
Indazole derivatives also target extracellular signal-regulated kinases (ERK) and indoleamine 2,3-dioxygenase 1 (IDO1). Compound 119 inhibits ERK1/2 with IC₅₀ values of 20 and 7 nM, while 120 suppresses IDO1 (IC₅₀ = 5.3 μM) . The hydroxyl and carboxylic acid groups in 4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid could enhance binding to these enzymes’ active sites.
Physicochemical and Pharmacokinetic Considerations
The compound’s solubility and permeability are influenced by its ionizable groups. The carboxylic acid (pKa ~4–5) and hydroxyl group (pKa ~10) render it water-soluble at physiological pH, but may limit blood-brain barrier penetration. Methylation at position 1 could reduce first-pass metabolism by cytochrome P450 enzymes, improving oral bioavailability compared to unmethylated analogs .
Applications in Drug Discovery
4-Hydroxy-1-methyl-1H-indazole-6-carboxylic acid serves as a versatile scaffold for designing:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume